molecular formula C20H19N3O2S B2580920 2-(cyclopentylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole CAS No. 1235619-94-9

2-(cyclopentylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole

Cat. No.: B2580920
CAS No.: 1235619-94-9
M. Wt: 365.45
InChI Key: WOIFQLXCNJZBIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions for each step of the synthesis .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, products, and mechanisms of these reactions .


Physical and Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and reactivity. Spectroscopic properties may also be included .

Scientific Research Applications

Antimicrobial Properties

One study discussed the synthesis of novel imidazoles, including derivatives similar to 2-(cyclopentylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole, highlighting their potent antimicrobial activities. These compounds were tested against Candida albicans, showing varying degrees of inhibition, which underscores the potential of imidazole derivatives in developing new antimicrobial agents (Narwal, Singh, Saini, Kaur, & Narwal, 2012).

Catalytic Activity

Another study focused on cyclopalladated complexes of imidazolines, which, while not directly mentioning this compound, sheds light on the catalytic applications of imidazole derivatives. These complexes demonstrated effectiveness as catalysts for the Suzuki reaction under mild conditions, suggesting the utility of imidazole-based compounds in facilitating organic transformations (Hao, Liu, Zhang, Jiang, Gong, & Song, 2010).

Antitubercular Activity

Research into imidazo[2,1-b][1,3,4]thiadiazole derivatives, closely related to the compound , revealed their significant in vitro antitubercular activity against Mycobacterium tuberculosis. This study not only emphasizes the therapeutic potential of imidazole derivatives but also their role in addressing global health challenges such as tuberculosis (Patel, Noolvi, Sethi, Gadad, & Cameotra, 2017).

Anticancer Activity

Imidazole derivatives have also been evaluated for their anticancer properties. A study synthesized 4-nitroimidazole derivatives and tested their antiproliferative inhibition potency against human cancer cell lines. Some compounds exhibited potent anticancer activities, highlighting the potential of imidazole derivatives in cancer therapy (Al-Soud, Alhelal, Saeed, Abu-Qatouseh, Al-Suod, Al-Ahmad, Al-Masoudi, & Al‐Qawasmeh, 2021).

Photocleavage of DNA

The photocleavage of DNA by cobalt(III) complexes containing imidazole derivatives was studied, indicating the potential of these compounds in DNA interaction studies. This research could have implications for understanding the mechanisms of action of imidazole derivatives at the molecular level, particularly in their interactions with genetic material (Zhang, Liu, Xue, Li, Liu, Zhou, Qu, & Ji, 2001).

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve its interaction with biological macromolecules, its metabolic pathway, and its effects on cellular processes .

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity data, safety precautions, and disposal methods .

Properties

IUPAC Name

2-cyclopentylsulfanyl-5-(3-nitrophenyl)-1-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c24-23(25)17-10-6-7-15(13-17)19-14-21-20(26-18-11-4-5-12-18)22(19)16-8-2-1-3-9-16/h1-3,6-10,13-14,18H,4-5,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIFQLXCNJZBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=NC=C(N2C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.